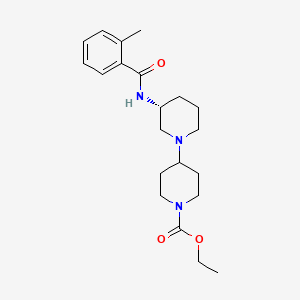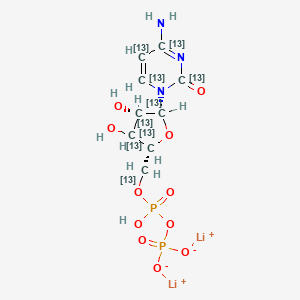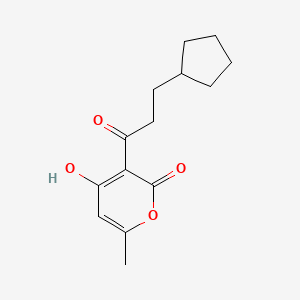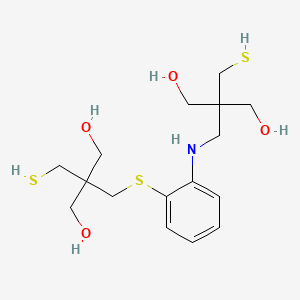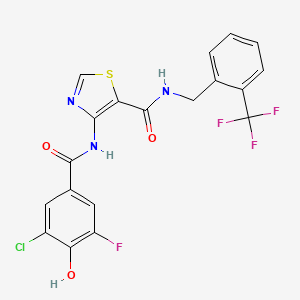
Hsd17B13-IN-79
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-79 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound has shown potential as a therapeutic agent for these liver diseases by inhibiting the activity of HSD17B13.
Analyse Chemischer Reaktionen
Hsd17B13-IN-79 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NAD(P)H/NAD(P)+, which are essential for the enzyme’s oxidoreductase activity . The major products formed from these reactions are typically the interconversion between 17-ketosteroids and 17-hydroxysteroids, maintaining the balance between less potent (17-keto) and more potent (17β-hydroxy) forms of estrogens and androgens .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-79 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzyme kinetics and inhibition mechanisms of HSD17B13. In biology and medicine, it is being investigated as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH . Additionally, it has applications in the study of lipid metabolism and liver function . In the industry, it may be used in the development of new drugs targeting liver diseases.
Wirkmechanismus
The mechanism of action of Hsd17B13-IN-79 involves the inhibition of the enzyme HSD17B13. This enzyme is a hepatic lipid droplet-associated protein that plays a role in the biogenesis and metabolism of lipid droplets . By inhibiting HSD17B13, this compound reduces the biosynthesis of platelet activating factor (PAF), which in turn decreases fibrinogen synthesis and leukocyte adhesion . This inhibition helps to mitigate liver inflammation and the progression of liver diseases.
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-79 is unique in its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as those targeting 17-beta-hydroxysteroid dehydrogenase 1 (HSD17B1) and 17-beta-hydroxysteroid dehydrogenase 2 (HSD17B2) . These compounds also play roles in steroid metabolism but differ in their specific enzyme targets and therapeutic applications. This compound stands out due to its potential in treating liver diseases associated with lipid metabolism.
Eigenschaften
Molekularformel |
C19H12Cl2F3N3O4S |
|---|---|
Molekulargewicht |
506.3 g/mol |
IUPAC-Name |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H12Cl2F3N3O4S/c20-11-5-10(6-12(21)15(11)28)16(29)27-18-14(26-8-32-18)17(30)25-7-9-3-1-2-4-13(9)31-19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
InChI-Schlüssel |
DSNYQOSZTNNPHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


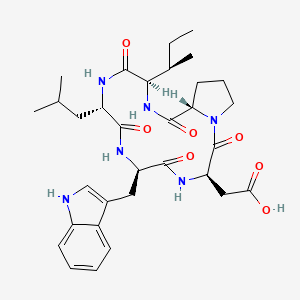

![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
![2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12363791.png)
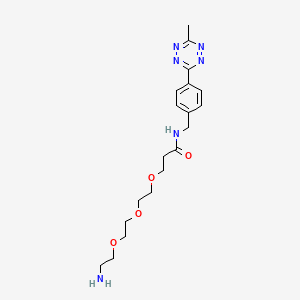
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
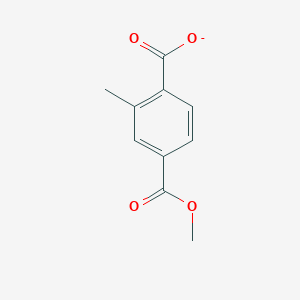
![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
